Trehalose 6-phosphate dipotassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

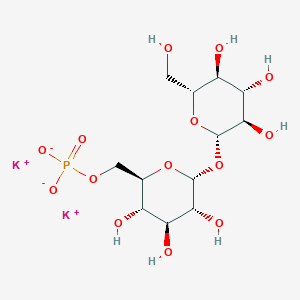

Trehalose 6-phosphate (T6P) dipotassium salt is a standard used to measure T6P concentrations in potato tubers and other plants via LC-MS . It has a variety of uses in scientific research as a stabilizing agent in cell culture media, a nutrient source for cell cultures, and a signaling molecule in plant and bacterial systems . It is an intermediate in the synthesis of D- (+)-Trehalose, a disaccharide composed of two α-glucose units . D- (+)-Trehalose is used in many processed foods as well as in biopharmaceutical monoclonal antibody formulations .

Synthesis Analysis

Trehalose 6-phosphate (T6P) is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . This reaction is catalyzed by trehalose-6-phosphate synthase . T6P serves as a precursor for the synthesis of trehalose .

Molecular Structure Analysis

The molecular structure of Trehalose 6-phosphate dipotassium salt is complex and detailed information can be found in various sources .

Chemical Reactions Analysis

Trehalose 6-phosphate (T6P) is involved in various chemical reactions. For instance, it is involved in the hydrolysis of trehalose-6-phosphate, a reaction characterized by a burst-like kinetic behavior which is characterized by a decrease of the enzymatic rate after the pre-steady state .

Physical And Chemical Properties Analysis

Trehalose 6-phosphate dipotassium salt has a molecular weight of 498.46 g/mol . It is an off-white powder with less than 10% water content (Karl Fischer) . The cation traces are K: 14-17.3%, P: 5.8 - 6.7% .

Aplicaciones Científicas De Investigación

Enhancing Salt Tolerance in Plants

Trehalose 6-phosphate dipotassium salt plays a crucial role in enhancing salt tolerance in plants. In a study conducted on Anoectochilus roxburghii, a species widely used as a health food, it was found that the Trehalose-6-Phosphate Synthase (TPS) genes function in response to NaCl stimulation and play a key role in polysaccharide and glycoside metabolism .

Role in Trehalose Biosynthesis

Trehalose-6-phosphate synthase (TPS), which is involved in the synthesis of trehalose, transfers glucose from UDP-glucose to glucose-6-phosphate (G6P) to produce trehalose-6-phosphate (T6P). This process is crucial in trehalose biosynthesis .

Stress Response in Quinoa

In quinoa, a crop that is highly resistant to saline-alkali stress, Trehalose 6-phosphate dipotassium salt plays a significant role. The TPS and Trehalose-6-Phosphate Phosphatase (TPP) genes in quinoa are involved in the stress response. The accumulation of some metabolites and the expression of many regulatory genes in the trehalose biosynthesis pathway change significantly under saline-alkali stress .

Standard for Measuring T6P Concentrations

Trehalose 6-phosphate dipotassium salt is used as a standard to measure T6P concentrations in potato tubers .

Calibration Standard in LC-MS Assay

It is also used as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) assay for the measurement of T6P in plants .

Mecanismo De Acción

Target of Action:

T6P primarily interacts with enzymes involved in sugar metabolism. Specifically, it serves as a feedback inhibitor of sucrose synthesis and an activator of sucrose breakdown enzymes . By orchestrating the balance between sucrose synthesis and utilization, T6P plays a pivotal role in responding to changing environmental conditions .

Mode of Action:

The synthesis of T6P occurs via a two-step pathway involving trehalose-6-phosphate synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB) . In the first reaction, glucose 6-phosphate and UDP-glucose are converted into trehalose 6-phosphate by OtsA. T6P then regulates sugar metabolism by blocking the action of sucrose nonfermenting-1-related protein kinase 1 (SnRK1) , affecting energy and carbon metabolism .

Biochemical Pathways:

T6P impacts several pathways:

- Carbon Partitioning : By regulating SnRK1, T6P affects central carbon metabolism, influencing plant growth in response to environmental stimuli .

Pharmacokinetics:

T6P is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose. Its role as a precursor for trehalose synthesis highlights its importance in cellular processes .

Result of Action:

Molecularly, T6P contributes to maintaining cellular homeostasis under stress conditions. It acts as an osmoprotectant , chemical chaperone , and free radical scavenger . Additionally, T6P influences virulence in bacteria and fungi .

Action Environment:

Environmental factors significantly impact T6P’s efficacy and stability. These include temperature, osmotic stress, UV radiation, and exposure to heavy metal ions or pathogens .

Safety and Hazards

Trehalose 6-phosphate dipotassium salt has several hazard statements including H302 + H332 - H311 - H370 . Precautionary statements include P260 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P308 + P311 . It is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - STOT SE 1 .

Direcciones Futuras

There is growing interest in trehalose metabolism for therapeutic purposes due to the key role of trehalose in pathogenic organisms . The T6P/SnRK1 pathway can be harnessed for further improvements such as grain number and grain filling traits and abiotic stress resilience through targeted gene editing, breeding, and chemical approaches .

Propiedades

IUPAC Name |

dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCUKYNZTFYPHM-CTDSUHBFSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21K2O14P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136632-28-5 |

Source

|

| Record name | Trehalose 6-phosphate dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-amine, 3-(2-propenyl)-, (2-endo,3-exo)-(+)- (9CI)](/img/no-structure.png)

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)